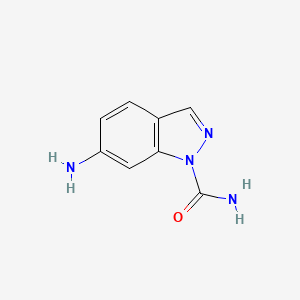

6-amino-1H-indazole-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

6-aminoindazole-1-carboxamide |

InChI |

InChI=1S/C8H8N4O/c9-6-2-1-5-4-11-12(8(10)13)7(5)3-6/h1-4H,9H2,(H2,10,13) |

InChI Key |

RRHXPFWCWWSEMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N(N=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Amino 1h Indazole 1 Carboxamide

Retrosynthetic Analysis of the 6-amino-1H-indazole-1-carboxamide Core

A retrosynthetic analysis of this compound reveals key disconnections that form the basis of its synthesis. The primary disconnection is at the N1-carboxamide bond, leading to the precursor 6-amino-1H-indazole. This intermediate is a pivotal component, and its synthesis is a major focus.

Further disconnection of 6-amino-1H-indazole involves the transformation of the amino group, which is often introduced by the reduction of a nitro group at the 6-position. This leads back to 6-nitro-1H-indazole. The indazole ring itself can be conceptually deconstructed through various cyclization strategies, commonly involving the formation of the N-N bond or a key C-N bond on the pyrazole (B372694) moiety of the indazole system. A common starting material for such cyclizations is a substituted o-toluidine (B26562) derivative, such as 2-methyl-5-nitroaniline.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound typically involve multi-step linear sequences or convergent strategies that build the molecule in a stepwise fashion.

Multi-step Linear Syntheses

A traditional linear synthesis of the 6-amino-1H-indazole core starts from readily available materials and proceeds through a series of functional group transformations and a key cyclization step. One established route begins with 2-methyl-5-nitroaniline.

The synthesis proceeds as follows:

Diazotization: 2-Methyl-5-nitroaniline is treated with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, to form a diazonium salt.

Cyclization: The in situ generated diazonium salt undergoes intramolecular cyclization to form 6-nitro-1H-indazole.

Reduction: The nitro group at the 6-position is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst. This step yields 6-amino-1H-indazole. chemicalbook.com

Carboxamide Formation: The final step is the introduction of the carboxamide group at the N1 position of the indazole ring. This is typically achieved by reacting 6-amino-1H-indazole with an appropriate isocyanate or by using a phosgene (B1210022) equivalent followed by treatment with ammonia.

Table 1: Classical Multi-step Synthesis of 6-amino-1H-indazole

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Methyl-5-nitroaniline | 1. NaNO₂, aq. HCl, 0-5 °C2. Heat | 6-Nitro-1H-indazole |

| 2 | 6-Nitro-1H-indazole | SnCl₂·2H₂O, HCl, heat or H₂, Pd/C, solvent | 6-Amino-1H-indazole chemicalbook.com |

Modern Advances in this compound Synthesis

Recent advancements in organic synthesis have led to more efficient and environmentally friendly methods for the construction of indazole derivatives, which can be applied to the synthesis of this compound.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Reactions)

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including indazoles. These methods often offer milder reaction conditions, higher functional group tolerance, and improved regioselectivity.

One notable example is the use of silver(I)-mediated intramolecular oxidative C-H bond amination to construct the 1H-indazole ring system. acs.orgacs.orgnih.gov This approach can be utilized to synthesize a variety of substituted indazoles that may serve as precursors to the target molecule. For example, a suitably substituted phenylhydrazine (B124118) derivative can undergo silver-catalyzed cyclization to form the indazole core.

Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of functionalized indazoles. nih.gov For instance, a pre-functionalized aryl halide can be coupled with a hydrazine (B178648) equivalent, followed by an intramolecular cyclization to form the indazole ring. These catalytic methods provide efficient access to the core structure, which can then be further elaborated to this compound.

Table 2: Modern Catalytic Approaches to Indazole Synthesis

| Catalytic System | Reaction Type | Starting Materials | Product | Reference |

| Silver(I) salts | Intramolecular C-H Amination | Substituted Phenylhydrazones | 1H-Indazoles | acs.orgacs.orgnih.gov |

| Palladium catalysts | Cross-coupling/Cyclization | o-Haloaryl Aldehydes/Ketones and Hydrazines | 1H-Indazoles | nih.gov |

| Copper catalysts | N-N Bond Formation | o-Aminobenzonitriles and Organometallic Reagents | 1H-Indazoles | nih.gov |

Environmentally Benign Synthetic Protocols (Green Chemistry)

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, several strategies can be employed to make the process more environmentally benign.

The use of catalytic methods, as described above, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. Furthermore, the choice of solvents plays a crucial role. Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis.

Microwave-assisted synthesis is another green chemistry technique that can be applied to accelerate reaction rates, improve yields, and reduce energy consumption in various steps of the synthesis of the indazole core and its derivatives. While specific literature on a fully "green" synthesis of this compound is limited, the application of these principles to the classical and modern synthetic routes can lead to more sustainable manufacturing processes.

Flow Chemistry Applications in this compound Production

The adoption of flow chemistry for the synthesis of heterocyclic compounds, including indazoles, presents significant advantages in terms of safety, scalability, and reproducibility. acs.org While specific literature detailing the flow synthesis of this compound is not extensively available, the principles and methodologies applied to other indazole derivatives are highly relevant. acs.orgresearchgate.net Flow chemistry enables rapid and efficient synthesis of indazole cores, which can be further elaborated to the target compound. acs.org

Continuous-flow processes offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially hazardous intermediates or exothermic reactions often encountered in heterocyclic synthesis. tue.nl The synthesis of indazoles in a flow reactor can lead to improved yields and purity while minimizing waste. acs.org For the production of this compound, a multi-step flow system could be envisioned, starting from a substituted fluoronitrile and proceeding through cyclization and subsequent functional group manipulations in a continuous sequence. researchgate.net This approach would be particularly advantageous for large-scale production, ensuring consistent quality and enhanced safety. researchgate.net

Functionalization and Derivatization Strategies for this compound

The indazole scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups to modulate its properties. nih.govnih.gov The functionalization of this compound can be approached by targeting the indazole nucleus, the amino group at the 6-position, or the carboxamide moiety at the 1-position. These modifications are instrumental in exploring the chemical space around this core structure.

Regioselective Modifications of the Indazole Nucleus

Regioselectivity is a key consideration in the functionalization of the indazole ring system due to the presence of two nitrogen atoms and multiple reactive carbon positions. researchgate.netacs.org Protecting group strategies are often employed to direct reactions to a specific position. For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can facilitate regioselective lithiation at the C-3 position, allowing for the introduction of various electrophiles. researchgate.net

Halogenation, such as bromination or iodination, at specific positions of the indazole ring serves as a common entry point for further derivatization through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. researchgate.net These methods allow for the introduction of aryl, heteroaryl, or amino substituents at defined locations on the indazole core, providing a powerful tool for generating diverse analogues. researchgate.net Nitration of the indazole ring is another possible modification, although it can lead to a mixture of isomers depending on the reaction conditions and the existing substituents. acs.org

Elaboration of the Carboxamide and Amino Side Chains

The amino and carboxamide groups of this compound offer rich opportunities for chemical elaboration. The amino group at the 6-position can undergo a variety of transformations. Reductive amination with aldehydes or ketones is a common method to introduce alkyl or arylalkyl substituents. nih.gov Acylation of the amino group with acid chlorides or anhydrides leads to the formation of amide derivatives. nih.gov For instance, reaction with acetic anhydride (B1165640) yields the corresponding acetamido derivative. nih.govresearchgate.net

The carboxamide at the N-1 position can also be modified. While direct modification might be challenging, it is often constructed in the final steps of the synthesis. For example, the synthesis of N-substituted 1H-indazole-1-carboxamides can be achieved by reacting the corresponding 1H-indazole with an appropriate isocyanate. researchgate.net Alternatively, the carboxamide can be formed through the coupling of a 1H-indazole with an amine in the presence of a coupling agent. derpharmachemica.comresearchgate.net This allows for the introduction of a wide range of substituents on the carboxamide nitrogen.

The following table summarizes some common derivatization reactions for the amino and carboxamide side chains:

| Side Chain | Reaction Type | Reagents | Product Type |

| 6-Amino | Reductive Amination | Aldehyde/Ketone, NaBH3CN | Secondary/Tertiary Amine |

| 6-Amino | Acylation | Acid Chloride/Anhydride | Amide |

| 1-Carboxamide (B11826670) | N-Substitution | Isocyanate | N-Substituted Carboxamide |

| 1-Carboxamide | Amide Coupling | Amine, Coupling Agent (e.g., EDC, HOBt) | N-Substituted Carboxamide |

Analytical Techniques for Structural Elucidation and Purity Assessment

A suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives. These methods provide detailed information about the molecular structure, composition, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques used to determine the chemical structure. derpharmachemica.comacs.org ¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. derpharmachemica.comacs.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms. researchgate.net ¹⁵N NMR can also be used to probe the nitrogen environments within the indazole ring and the amide groups. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. derpharmachemica.comresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. derpharmachemica.com Characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the carboxamide, and aromatic C-H and C=C stretching can be observed. derpharmachemica.com

Chromatographic Methods: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely used to monitor the progress of reactions and to assess the purity of the final product.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming the connectivity and stereochemistry of the molecule. researchgate.net

Elucidation of Biological Targets and Molecular Mechanisms of Action for 6 Amino 1h Indazole 1 Carboxamide

Target Identification and Validation Studies

Comprehensive searches of scientific literature and biomedical databases did not yield specific studies focused on the identification and validation of protein targets for 6-amino-1H-indazole-1-carboxamide. Research on closely related 6-aminoindazole derivatives has identified targets such as indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases. rsc.orgnih.govnih.gov However, the direct protein interactions of the 1-carboxamide (B11826670) derivative remain uncharacterized in published literature.

High-Throughput Screening Approaches for Protein Binding

There is no publicly available data from high-throughput screening (HTS) assays specifically investigating the protein binding profile of this compound. HTS campaigns are frequently employed in drug discovery to screen large compound libraries against biological targets, but the results of any such screens involving this particular compound have not been disclosed in scientific publications.

Ligand-Target Co-crystallography and Structural Biology

No co-crystal structures of this compound bound to a protein target have been deposited in the Protein Data Bank (PDB) or described in the scientific literature. Structural biology studies, which are crucial for understanding the precise binding mode and interactions of a compound with its target, are not available for this specific molecule.

Proteomic Profiling for Off-Target Engagements

Proteomic profiling studies, which are utilized to assess the specificity of a compound and identify potential off-target interactions across the proteome, have not been published for this compound. Consequently, its selectivity profile and potential for off-target effects are currently unknown.

Modulation of Intracellular Signaling Pathways by this compound

The effect of this compound on intracellular signaling pathways has not been specifically elucidated in the available scientific literature. While other indazole derivatives are known to modulate various signaling cascades, often through kinase inhibition, the direct impact of the 1-carboxamide derivative on these pathways has not been reported. nih.gov

Kinase Inhibition and Phosphorylation Cascades

There are no specific studies demonstrating the inhibitory activity of this compound against any particular kinase or its effect on phosphorylation cascades. The broader class of indazole derivatives has been investigated as kinase inhibitors, but this specific compound's activity in this area is not documented. nih.gov

Transcriptional Regulation and Gene Expression Profiling

Direct studies detailing the comprehensive transcriptional regulation and gene expression profiling following treatment with this compound are not yet available in the public domain. However, research on derivatives offers preliminary insights. For instance, a related compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has been shown to suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and its overexpression is a mechanism of immune escape in cancer. The suppression of IDO1 expression by a derivative suggests that the 6-amino-1H-indazole scaffold may have the potential to modulate specific gene targets involved in immune regulation.

Further research is necessary to elucidate the precise transcriptional changes induced by this compound, including the identification of transcription factors and signaling pathways that are directly modulated by the compound.

Epigenetic Modifications (e.g., Histone Deacetylase Inhibition)

The direct epigenetic modifying properties of this compound have not been explicitly characterized. However, the structurally related compound, tert-butyl 6-amino-1H-indazole-1-carboxylate, is known to be a key intermediate in the synthesis of inhibitors of the histone acetyltransferases (HATs) EP300 and CBP. This suggests that the this compound core may serve as a scaffold for the development of novel epigenetic modulators. Histone acetyltransferases play a crucial role in chromatin remodeling and gene transcription, and their dysregulation is implicated in various diseases, including cancer. The potential for this class of compounds to inhibit HATs warrants further investigation to determine if this compound itself possesses any direct inhibitory activity against these or other epigenetic enzymes.

Cellular Effects and Phenotypic Responses Triggered by this compound

The downstream consequences of the molecular interactions of this compound and its analogs manifest in a variety of cellular effects. These phenotypic responses provide crucial information about the compound's potential therapeutic utility.

Cell Cycle Progression Alterations

Studies on derivatives of this compound have demonstrated a clear impact on cell cycle progression. For example, the N-phenyl-1H-indazole-1-carboxamide derivative, compound 1c, was found to induce a marked increase of cells in the G0-G1 phase of the cell cycle in K562 leukemia cells. mdpi.com In a separate study, another derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was shown to cause G2/M cell cycle arrest in HCT116 human colorectal cancer cells. rsc.org These findings indicate that the this compound scaffold can be modified to target different phases of the cell cycle, a hallmark of many anti-cancer agents.

| Compound Derivative | Cell Line | Effect on Cell Cycle |

| N-phenyl-1H-indazole-1-carboxamide (1c) | K562 (Leukemia) | G0-G1 phase arrest |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | G2/M phase arrest |

Apoptosis and Necroptosis Induction Mechanisms

The induction of programmed cell death is a key mechanism for many chemotherapeutic agents. Research has shown that derivatives of this compound can induce apoptosis. Specifically, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was identified as a potent inducer of apoptosis. researchgate.net Furthermore, some N-phenyl-1H-indazole-1-carboxamide derivatives have been suggested to induce apoptosis by promoting the expression of caspase-3, a critical executioner caspase in the apoptotic cascade. mdpi.com

Currently, there is no available information regarding the ability of this compound or its derivatives to induce necroptosis, a form of programmed necrosis.

Autophagy Modulation

The role of this compound in the modulation of autophagy, a cellular process of self-degradation of components, has not yet been investigated. Autophagy can have both pro-survival and pro-death roles in cancer, making it a complex but important target for therapeutic intervention. Future studies are needed to determine if this compound affects autophagic pathways.

Angiogenesis Inhibition Pathways

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. There is currently no direct evidence to suggest that this compound inhibits angiogenesis. While other indazole-containing compounds have been investigated for their anti-angiogenic properties, this specific biological activity has not been reported for this compound or its close derivatives discussed in the available literature.

Immunomodulatory Activities in Cellular Systems

The immunomodulatory potential of indazole derivatives has been demonstrated in various cellular systems, suggesting that this compound may also exert effects on the immune response. Studies on related compounds point towards mechanisms involving the inhibition of key enzymes in inflammatory pathways and the modulation of immune cell function.

Derivatives of 1,3-dimethyl-6-amino-1H-indazole have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. nih.gov By depleting tryptophan and producing immunosuppressive metabolites, IDO1 can dampen T-cell responses and promote an immunosuppressive microenvironment. The inhibition of IDO1 by indazole derivatives suggests a potential mechanism for enhancing anti-tumor immunity. nih.gov For instance, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to suppress IDO1 expression in a concentration-dependent manner. nih.gov

Furthermore, various indazole derivatives have demonstrated anti-inflammatory properties by targeting other components of the inflammatory cascade. Research has shown that certain indazole compounds can inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. researchgate.net The inhibition of these key mediators of inflammation underscores the potential of the indazole scaffold in managing inflammatory conditions. researchgate.net

Some indazole derivatives have also been found to influence neutrophil activity. For example, compounds containing indazole moieties have been shown to inhibit formyl peptide receptor 1 (FPR1), a key regulator of neutrophil activation, thereby controlling excessive neutrophil-mediated inflammation. acs.org

While these findings are for related indazole compounds, they provide a strong rationale for investigating the immunomodulatory activities of this compound in various cellular assays, such as T-cell proliferation assays, cytokine release profiling from peripheral blood mononuclear cells (PBMCs), and enzymatic assays for key inflammatory targets.

Table 1: Immunomodulatory Activities of Related Indazole Derivatives in Cellular Systems

| Compound/Derivative Class | Cellular System/Assay | Observed Effect | Potential Implication for this compound | Reference |

| 1,3-dimethyl-6-amino indazole derivatives | Hypopharyngeal carcinoma cells (FaDu) | Suppression of IDO1 expression | Potential to reverse tumor-induced immunosuppression | nih.gov |

| Indazole and its derivatives | In vitro assays | Inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines (TNF-α, IL-1β) | Potential anti-inflammatory activity | researchgate.net |

| Pyrazolidinone carboxamide with indazole moieties | Neutrophil activation assays | Inhibition of formyl peptide receptor 1 (FPR1) | Potential to modulate neutrophil-mediated inflammation | acs.org |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | K562 leukemia cells | Block of G0-G1 phase of the cell cycle | Potential antiproliferative effects on immune cells | nih.govnih.gov |

This table presents data from studies on derivatives of 6-amino-1H-indazole and other indazole compounds, as direct data for this compound is not available.

Biophysical Characterization of this compound-Target Interactions

The biophysical characterization of the interaction between a compound and its biological target is crucial for understanding its mechanism of action and for guiding further drug development. While specific biophysical data for the binding of this compound to its putative targets are not yet reported, studies on related indazole derivatives provide insights into the potential binding modes and affinities.

Molecular docking studies have been employed to predict the binding interactions of 6-substituted aminoindazole derivatives with the active site of IDO1. nih.gov These computational studies help in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, docking studies of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine with IDO1 predicted a favorable binding energy, suggesting a high affinity towards the enzyme. nih.gov

The development of 1H-indazole-3-carboxamide derivatives has also involved computational methods like Density Functional Theory (DFT) and auto-docking to assess their pharmaceutical effectiveness and binding energies with their targets. dntb.gov.ua

For a comprehensive biophysical characterization of this compound-target interactions, a range of experimental techniques would be necessary. These could include:

Surface Plasmon Resonance (SPR): To determine the binding affinity (K_D) and kinetics (k_on, k_off) of the compound to its purified target protein.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS).

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): To obtain a high-resolution three-dimensional structure of the compound bound to its target, revealing the precise binding site and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the interaction in solution and identify the amino acid residues of the target involved in binding.

Table 2: Predicted Biophysical Data for a Related Indazole Derivative

| Compound | Target | Method | Predicted Binding Energy (kcal/mol) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | Molecular Docking | -8.9 | nih.gov |

This table presents predicted data from a molecular docking study on a derivative of 6-amino-1H-indazole, as direct experimental biophysical data for this compound is not available.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 6 Amino 1h Indazole 1 Carboxamide Analogs

Systematic Modification of the Indazole Core and its Impact on Biological Activity

The indazole scaffold serves as a versatile template in drug discovery, and its biological activity can be finely tuned by modifying the core structure. austinpublishinggroup.com

Isosteric Replacements of Ring Atoms

Isosteric replacement of the nitrogen or carbon atoms within the indazole ring can significantly impact the compound's physicochemical properties and biological target interactions. For instance, replacement of the indazole ring with other heterocyclic systems such as indole (B1671886), azaindole, benzofuran, and benzimidazole (B57391) has been explored in related series. In one study on 1H-indole-2-carboxamides, such replacements generally led to a loss of activity, suggesting the indazole core is optimal for the desired biological effect in that specific context. nih.gov The introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for a part of a substituent on a 1H-indazole core has been shown to yield potent and selective inhibitors of human monoamine oxidase B (MAO-B), highlighting the potential of such modifications. nih.gov

Substituent Effects on Ring Positions (e.g., 2-, 3-, 4-, 5-, 7-positions)

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system.

2-Position: While the primary focus is on 1H-indazoles, the influence of substitution at the N-2 position is noteworthy. Regioselective alkylation at N-1 versus N-2 is influenced by steric and electronic effects of other ring substituents. nih.gov In some series, N-2 substituted isomers are less active than their N-1 counterparts. nih.gov

3-Position: The 3-position of the indazole ring is a common site for modification. In a series of indazole-3-carboxamides designed as CRAC channel blockers, the regiochemistry of the amide linker at this position was found to be critical for activity. nih.govnih.gov Introduction of a methyl group at the C-3 position in a series of 6-substituted aminoindazoles resulted in potential toxicity against a colon cancer cell line. nih.gov

4-Position: Substitution at the 4-position can play a crucial role in inhibitory activity. For instance, in a series of 1H-indazoles as IDO1 inhibitors, the substituent groups at the 4- and 6-positions were found to be critical for inhibition. nih.gov In another study on CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent substituents. acs.org

5-Position: The 5-position is another key site for modulation of activity. For example, 3-aminopiperidinyl-substituted indazoles at the C-5 position have been investigated as Rho kinase inhibitors. austinpublishinggroup.com

7-Position: The electronic nature of substituents at the 7-position can significantly influence the regioselectivity of N-alkylation, with electron-withdrawing groups favoring N-2 substitution. nih.gov 7-Nitroindazole and its analogs have been studied as nitric oxide synthase inhibitors. austinpublishinggroup.com

The following table summarizes the observed effects of substituents at different positions on the indazole ring in various studies.

| Position | Substituent | Observed Effect | Reference |

| 3 | Methyl | Potential toxicity in a cancer cell line | nih.gov |

| 4 | Methoxy, Hydroxy | Potent CCR4 antagonism | acs.org |

| 4, 6 | Various | Crucial for IDO1 inhibition | nih.gov |

| 5 | 3-Aminopiperidinyl | Rho kinase inhibition | austinpublishinggroup.com |

| 7 | Nitro | Nitric oxide synthase inhibition | austinpublishinggroup.com |

Rational Design of the Amino Group (Position 6) Derivatives

The 6-amino group is a critical handle for modifying the biological activity of the 6-amino-1H-indazole-1-carboxamide scaffold.

Electronic and Steric Properties of Amino Substituents

The electronic and steric properties of substituents on the 6-amino group can dramatically alter the biological activity. In a study of 6-substituted aminoindazole derivatives as potential anticancer agents, N-aromatic substitution exhibited considerable cytotoxicity towards certain cancer cell lines. nih.gov The cytotoxicity was highly dependent on the specific substituted group, indicating a sensitive SAR. For example, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) showed potent anti-proliferative activity. nih.gov

Conformational Analysis of 6-Substituted Analogs

Optimization of the Carboxamide Moiety (Position 1)

The carboxamide group at the N-1 position is a key feature of the scaffold, and its optimization is crucial for modulating activity and properties. While specific SAR studies on the 1-carboxamide (B11826670) of 6-amino-1H-indazole are limited in the provided search results, insights can be drawn from related indazole series. For instance, in a study of indazole-3-carboxamides, the regiochemistry of the amide linker was found to be a critical determinant of activity. nih.govnih.gov This highlights the importance of the spatial arrangement of the carboxamide group and its substituents. The nature of the substituent on the carboxamide nitrogen can influence hydrogen bonding interactions, solubility, and metabolic stability.

The following table presents data on the anti-proliferative activity of selected 6-substituted aminoindazole derivatives from a study, illustrating the impact of modifications at the 6-amino position and the indazole core.

| Compound | R1 | R2 | R3 | IC50 (μM) in HCT116 cells |

| 29 | H | H | 4-Fluorobenzyl | 1.0 ± 0.5 |

| 30 | H | H | 4-Chlorobenzyl | 1.2 ± 0.3 |

| 34 | CH3 | H | 4-Fluorobenzyl | 0.7 ± 0.2 |

| 36 | CH3 | CH3 | 4-Fluorobenzyl | 0.4 ± 0.3 |

| 37 | CH3 | CH3 | 4-Chlorobenzyl | 0.5 ± 0.1 |

Data extracted from a study on 6-substituted aminoindazole derivatives as anticancer agents. nih.gov R1 and R2 refer to substituents at the 1- and 3-positions of the indazole ring, respectively, and R3 is the substituent on the 6-amino group.

Variations in Amide Linkage and Substitution Patterns

The amide linkage and the substitution patterns on the indazole ring are critical determinants of the biological activity of this class of compounds. Structure-activity relationship (SAR) studies have shown that specific substitutions at various positions of the indazole ring can significantly enhance inhibitory activity against certain targets.

For instance, in the context of p21-activated kinase 1 (PAK1) inhibitors, SAR analysis of 1H-indazole-3-carboxamide derivatives highlighted the importance of substituting an appropriate hydrophobic ring in the deep back pocket of the enzyme and introducing a hydrophilic group in the bulk solvent region. researchgate.net This dual approach was found to be crucial for both the inhibitory activity and selectivity of these compounds against PAK1. researchgate.net

Similarly, research on 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) has demonstrated that strategic modifications can lead to compounds with potent enzymatic and cellular activity. nih.gov The design of these derivatives often involves a structure-guided approach, building upon a lead compound to optimize interactions with the target kinase. nih.gov

The synthesis of 6-substituted aminoindazole derivatives has also been a focus of research, with studies showing that these compounds can exhibit significant anti-proliferative activity. nih.govrsc.orgelsevierpure.com For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated potent activity against human colorectal cancer cells, with its suppressive action linked to G2/M cell cycle arrest. nih.govrsc.orgelsevierpure.com Further studies on 1,3-dimethyl-6-amino indazole derivatives identified N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine as a promising anticancer agent that can induce apoptosis and selectively activate ERK pathways. nih.gov

Table 1: Structure-Activity Relationship of Selected this compound Analogs

| Compound | Target | Key Structural Features | Observed Activity |

|---|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1, Anticancer | 6-amino substitution with a fluorobenzyl group | Potent anti-proliferative activity (IC50 = 0.4 ± 0.3 μM in HCT116 cells), G2/M cell cycle arrest. nih.govrsc.orgelsevierpure.com |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1, Anticancer | 6-amino substitution with a bromobenzyl group | Potent anticancer activity, induces apoptosis, selectively activates ERK pathways. nih.gov |

| 1H-indazole-3-carboxamide derivatives | PAK1 | Hydrophobic ring substitution and a hydrophilic group in the solvent region | Excellent enzyme inhibition and high selectivity for PAK1. researchgate.net |

| 1H-indazole amide derivatives | ERK1/2 | Structure-guided modifications | Potent enzymatic and cellular activity toward ERK1/2. nih.gov |

Bioisosteric Mimicry of the Carboxamide Functionality

Bioisosteric replacement is a key strategy in drug design to enhance a molecule's physicochemical and pharmacological properties. drughunter.com The replacement of an amide bond with a suitable bioisostere can lead to peptidomimetics with improved metabolic stability and retained therapeutic effects. nih.gov Various heterocyclic rings such as triazoles, imidazoles, oxadiazoles, and oxazoles are commonly used as amide bioisosteres. drughunter.comnih.gov

In the context of indazole derivatives, bioisosteric replacement of the carboxamide functionality has been successfully employed. For example, the replacement of a pyrazole (B372694) C3-carboxamide with a 5-alkyl oxadiazole ring led to a novel class of oxadiazole derivatives with significant biological activity. rsc.org Specifically, compounds with an alkyl linker containing a strong electron-withdrawing group like trifluoromethyl and a sterically favorable bulky group like t-butyl showed excellent antagonism and selectivity for the CB1 receptor. rsc.org

Another study demonstrated that the introduction of a 1,2,4-oxadiazole ring as a bioisostere for an amide in a series of 5-substituted-1H-indazoles resulted in a potent and selective human monoamine oxidase B (MAO B) inhibitor. nih.gov This modification highlights the utility of bioisosterism in fine-tuning the pharmacological profile of indazole-based compounds. nih.gov The success of such replacements is often context-dependent, relying on the specific structural and electronic properties of the bioisostere and its interaction with the biological target. drughunter.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov For the this compound series, QSAR studies are instrumental in understanding the structural requirements for activity and in designing more potent analogs. growingscience.comresearchgate.net

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a powerful tool used when the 3D structure of the biological target is unknown. nih.govmdpi.com This method identifies the common chemical features of known active compounds, creating a model that can be used to screen for new potential inhibitors. nih.govnih.gov The process typically involves preparing training and test sets of molecules, generating pharmacophore models, and validating them. mdpi.comugm.ac.id

For indazole derivatives, pharmacophore mapping has been used to elucidate the essential structural features for their anticancer activity. nih.gov A five-point pharmacophore hypothesis has been generated for indazole derivatives as HIF-1α inhibitors, which can be used in conjunction with 3D-contour maps to design more potent compounds. nih.gov Ligand-based pharmacophore modeling has also been successfully applied to discover novel inhibitors for various targets by screening large compound databases. ugm.ac.idrsc.org

2D and 3D Molecular Descriptors in Activity Prediction

Both 2D and 3D molecular descriptors are employed in QSAR studies to quantify the physicochemical and structural properties of molecules. These descriptors play a significant role in predicting the biological activity of indazole derivatives. growingscience.comnih.gov

2D-QSAR studies have revealed that descriptors such as the count of hydrogen atoms and hydrophilicity are important for the activity of indazole derivatives. researchgate.net In some cases, specific 2D descriptors have been identified as major contributors to the inhibitory activity. researchgate.net

3D-QSAR models often show that steric, electrostatic, and hydrophobic descriptors are crucial in determining the inhibitory activity of this class of compounds. researchgate.netnih.gov For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic maps that provide a structural framework for designing new inhibitors. nih.gov Similarly, for other targets, 3D-QSAR models have highlighted the dominant role of electrostatic effects in binding affinities. researchgate.net The use of a combination of 2D and 3D descriptors in QSAR modeling can provide a comprehensive understanding of the structure-activity relationship. nih.gov

Statistical Validation of QSAR Models

The reliability and predictive power of QSAR models are assessed through rigorous statistical validation. nih.gov Several statistical metrics are commonly used, including the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the root mean squared error (RMSE). mdpi.comacs.org

A robust QSAR model should have a high R² value (typically > 0.6) for the training set and a high q² value (typically > 0.5) from cross-validation. mdpi.com The external predictive ability of the model is often evaluated using a test set, with a high predicted R² (pred_r²) value indicating good performance. growingscience.comresearchgate.net For example, a 2D-QSAR model for indazole derivatives as TTK inhibitors showed an r² of 0.9512, a q² of 0.8998, and a pred_r² of 0.8661, indicating a highly predictive model. growingscience.comresearchgate.net

Other validation techniques include 10-fold cross-validation and Y-scrambling tests to ensure that the model is not a result of chance correlation. mdpi.com The consistency and validity of QSAR models are crucial for their application in drug discovery. nih.gov

Table 2: Statistical Validation Parameters for QSAR Models of Indazole Derivatives

| QSAR Model Type | Target | r² | q² | pred_r² | Key Findings |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | TTK Inhibitors | 0.9512 | 0.8998 | 0.8661 | High correlation and good internal and external cross-validation. growingscience.comresearchgate.net |

| 3D-QSAR (kNN-MFA) | TTK Inhibitors | - | 0.9132 | - | High internal cross-validation regression coefficient. growingscience.comresearchgate.net |

| 2D/3D-QSAR | SAH/MTAN Inhibitors | 0.852 | 0.781 | 0.685 | Model explains and predicts a significant variance of inhibitory activity. nih.gov |

| 3D-QSAR | HIF-1α Inhibitors | - | - | - | Validated through various statistical measures generated by partial least squares (PLS). nih.gov |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies for this compound

Both SBDD and LBDD are pivotal strategies in the discovery and optimization of this compound derivatives as therapeutic agents.

SBDD relies on the 3D structure of the biological target, often obtained through X-ray crystallography. This approach allows for the rational design of inhibitors that can fit into the active site of the target protein. For example, a structure-based design strategy was applied to 1H-indazole-3-carboxamide to develop inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov By introducing a linker and different heterocycles, compounds with significantly improved inhibitory activity were synthesized. nih.gov Similarly, SBDD has been used to discover novel 1H-indazole-3-carboxamides as human GSK-3 inhibitors, with X-ray crystallography confirming the binding mode predicted by molecular docking. nih.gov

LBDD, on the other hand, is employed when the target structure is not available. This strategy utilizes the knowledge of known active ligands to develop a pharmacophore model or a QSAR model. nih.gov These models are then used to design new compounds or to screen virtual libraries for potential hits. ugm.ac.idrsc.org For instance, a fragment-based screening approach, a form of LBDD, was used to identify 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. researchgate.net The SAR from this screening was then used to guide further optimization. researchgate.net

The integration of both SBDD and LBDD approaches can be particularly powerful. For example, a structure-guided drug design approach, which combines elements of both strategies, has been used to develop potent inhibitors of EGFR kinase based on the 1H-indazole scaffold. nih.gov These combined strategies facilitate the rational design and optimization of this compound derivatives, leading to the development of more effective and selective drug candidates.

Computational and Theoretical Investigations of 6 Amino 1h Indazole 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules.

Electronic Structure Analysis (HOMO/LUMO Energies, Electrostatic Potential)

The electronic properties of a molecule are key to its reactivity and interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the molecular electrostatic potential (MEP), provides a detailed picture of the molecule's electronic landscape.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For indazole derivatives, these calculations are often performed using methods like B3LYP with various basis sets (e.g., 6-31G**, 6-31++G) to determine these energy values. researchgate.netdergipark.org.tr

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Calculated Electronic Properties of Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole Derivative 1 | -6.2 | -1.5 | 4.7 |

| Indazole Derivative 2 | -5.9 | -1.8 | 4.1 |

| Indazole Derivative 3 | -6.5 | -1.2 | 5.3 |

Conformational Landscape and Tautomeric Equilibria

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. Understanding the conformational landscape helps in identifying the most stable conformers, which are likely to be the biologically active forms.

Tautomerism, the interconversion of structural isomers, is another important consideration for indazole derivatives. The indazole ring system can exist in different tautomeric forms, and the position of the amino and carboxamide groups can influence which form is more stable. Quantum chemical calculations can predict the relative energies of these tautomers and conformers, providing insights into their equilibrium populations.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical methods can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, from first principles. nih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound. nih.govresearchgate.net For instance, the vibrational frequencies in an IR spectrum and the chemical shifts in an NMR spectrum can be calculated and used to assign the observed experimental peaks to specific molecular vibrations and atomic nuclei, respectively. nih.govresearchgate.net

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is extensively used in drug discovery to understand how a ligand, such as "6-amino-1H-indazole-1-carboxamide," might interact with a biological target, typically a protein.

Pose Prediction and Binding Mode Analysis with Target Proteins

The primary goal of molecular docking is to predict the binding pose of a ligand within the active site of a protein. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site. The resulting poses provide a detailed view of how the ligand might fit into the protein's binding pocket. For indazole derivatives, docking studies have been used to identify potential protein targets and to understand the structural basis of their activity. nih.govdntb.gov.ua

Assessment of Ligand-Protein Interaction Networks (e.g., H-bonds, hydrophobic interactions)

Once a binding pose is predicted, the interactions between the ligand and the protein can be analyzed in detail. nih.gov These interactions are crucial for the stability of the ligand-protein complex and for the ligand's biological effect. Common types of interactions include:

Hydrogen bonds: These are strong, directional interactions that play a key role in molecular recognition.

Hydrophobic interactions: These occur between nonpolar regions of the ligand and the protein.

π-π stacking and π-cation interactions: These involve the aromatic rings of the ligand and protein residues.

By assessing these interaction networks, researchers can understand the key features of the ligand that are responsible for its binding affinity and selectivity. nih.gov This information is invaluable for the rational design of new and more potent analogs.

Table 2: Key Ligand-Protein Interactions for a Hypothetical Indazole Inhibitor

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amino group (-NH2) | Aspartic Acid (ASP) 189 | 2.8 |

| Hydrogen Bond | Carbonyl oxygen (C=O) | Glycine (GLY) 216 | 3.1 |

| Hydrophobic Interaction | Indazole ring | Phenylalanine (PHE) 220 | 3.9 |

| π-π Stacking | Indazole ring | Tyrosine (TYR) 99 | 4.5 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-resolved behavior of this compound at an atomic level. These simulations, by solving Newton's equations of motion for a system of atoms and molecules, can predict the compound's behavior in various environments, its interaction with biological targets, and the thermodynamic parameters governing these processes.

Dynamic Behavior of this compound in Solution

MD simulations of this compound in aqueous solution are fundamental to understanding its intrinsic conformational preferences and solvation properties. By simulating the compound over nanoseconds to microseconds, researchers can analyze the flexibility of the carboxamide group, the planarity of the indazole ring system, and the hydrogen bonding network formed with surrounding water molecules. These simulations reveal the dynamic equilibrium between different rotamers and the energetic barriers to their interconversion, which are crucial for its subsequent recognition by a protein binding site.

Key parameters analyzed from these simulations include the Radial Distribution Function (RDF) to understand the solvation shell structure and the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess conformational stability and atomic mobility, respectively.

Stability and Flexibility of Protein-Ligand Complexes

When this compound is bound to a protein target, MD simulations can elucidate the stability of the complex and the dynamic interplay between the ligand and the protein. These simulations are critical for validating docking poses and understanding the key interactions that contribute to binding affinity. For instance, simulations of this compound complexed with kinases or other enzymes can reveal the persistence of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions over time.

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinities

Free Energy Perturbation (FEP) and other alchemical free energy calculation methods represent a rigorous computational approach to predict the relative binding affinities of a series of related ligands, such as derivatives of the this compound scaffold. vu.nlarxiv.org These methods involve creating a non-physical, or "alchemical," pathway that transforms one molecule into another through a series of small steps. vu.nlarxiv.org By calculating the free energy change for this transformation both in solution and in the protein's binding site, the relative binding free energy (ΔΔG) between the two ligands can be determined with high accuracy, often within 1 kcal/mol of experimental values. vu.nl

This technique is invaluable for lead optimization, allowing for the in silico prediction of the effects of chemical modifications on binding potency before committing to synthetic efforts. The thermodynamic cycle used in these calculations provides a robust theoretical framework for these predictions. vu.nlarxiv.org The accuracy of FEP calculations has been demonstrated in various applications, including predicting the effects of mutations on protein-protein binding affinity. nih.govnih.gov

De Novo Design and Virtual Screening Based on the this compound Scaffold

The this compound core serves as a valuable starting point for both de novo design and virtual screening campaigns aimed at discovering new bioactive molecules.

De Novo Design: This computational strategy involves building novel molecules atom-by-atom or fragment-by-fragment within the constraints of a protein's binding site. Using the this compound as a seed fragment, algorithms can explore synthetically feasible chemical space to generate new structures with predicted high affinity and favorable drug-like properties.

Virtual Screening: This high-throughput computational technique is used to screen large libraries of virtual compounds against a protein target to identify potential "hits." When using the this compound scaffold as a query, substructure or similarity searches can be performed on vast chemical databases to identify commercially available or synthetically accessible analogs. These selected compounds can then be subjected to molecular docking and scoring to prioritize them for experimental testing. Hybrid virtual screening approaches, which combine both ligand-based and structure-based methods, have proven effective in identifying novel inhibitors. nih.govbohrium.com

Cheminformatics and Data Mining for Indazole Carboxamide Chemical Space Exploration

Cheminformatics and data mining techniques are essential for navigating the vast chemical space surrounding indazole carboxamides. By analyzing large datasets of known indazole derivatives and their associated biological activities, it is possible to build predictive models and gain insights into structure-activity relationships (SAR).

These approaches involve the calculation of a wide range of molecular descriptors (e.g., topological, electronic, and steric properties) for a set of indazole carboxamides. These descriptors are then used to develop quantitative structure-activity relationship (QSAR) models, which can predict the biological activity of untested compounds. Machine learning algorithms, such as support vector machines and random forests, are increasingly being used to create sophisticated and highly predictive QSAR models.

Furthermore, data mining of public and proprietary databases can uncover hidden relationships between chemical structures and biological outcomes, identify privileged scaffolds, and guide the design of new compound libraries with enhanced diversity and biological relevance. The analysis of fragmentation patterns in mass spectrometry data for various indole (B1671886) and indazole carboxamides also contributes to a deeper understanding of their chemical properties. nih.gov

Compound List

| Compound Name |

| This compound |

| Indole |

| Indazole |

Hypothetical MD Simulation Data for Protein-Ligand Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of H-Bonds |

| 0 | 0.00 | 0.00 | 4 |

| 10 | 1.25 | 1.50 | 3 |

| 20 | 1.30 | 1.65 | 3 |

| 30 | 1.42 | 1.70 | 2 |

| 40 | 1.35 | 1.68 | 3 |

| 50 | 1.40 | 1.75 | 2 |

Representative FEP Calculation Results for Scaffold Modification

| Modification | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

| H to F at C5 | -0.8 ± 0.2 | -0.6 |

| H to Cl at C5 | -1.2 ± 0.3 | -1.0 |

| H to CH3 at C5 | -0.5 ± 0.2 | -0.4 |

| Amino to Hydroxyl at C6 | +2.5 ± 0.4 | +2.1 |

Preclinical Biological Evaluation of 6 Amino 1h Indazole 1 Carboxamide in in Vitro and Non Human in Vivo Models

In Vitro Efficacy and Potency in Relevant Cellular Systems

No specific data regarding the in vitro efficacy and potency of 6-amino-1H-indazole-1-carboxamide in relevant cellular systems has been identified in the public domain.

Dose-Response Characterization in Cell Lines (e.g., IC50, EC50)

There is no available information on the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound in any tested cell lines.

Investigations of Acquired Resistance Mechanisms in Cell Culture

No studies investigating the mechanisms of acquired resistance to this compound in cell culture have been found.

Combination Studies with Other Therapeutic Agents

There are no published reports on combination studies involving this compound and other therapeutic agents.

In Vivo Efficacy Assessment in Non-Human Organism Models

Information regarding the in vivo efficacy of this compound in non-human organism models is not available in the reviewed literature.

Pharmacodynamic Biomarker Analysis in Animal Models

No data on the analysis of pharmacodynamic biomarkers in animal models following treatment with this compound has been identified.

Efficacy in Genetically Engineered Disease Models

There are no published studies on the efficacy of this compound in genetically engineered disease models.

Assessment of Compound Activity in Orthotopic and Metastatic Models

The evaluation of a compound's efficacy in orthotopic and metastatic non-human in vivo models is a critical step in preclinical cancer research. Orthotopic models, where human tumor cells are implanted into the corresponding organ of an immunodeficient animal (e.g., human colon cancer cells implanted in the colon of a mouse), provide a more clinically relevant tumor microenvironment compared to standard subcutaneous models. Metastatic models are designed to assess the compound's ability to inhibit the spread of cancer cells from a primary tumor to distant organs.

Detailed research findings from studies assessing the activity of this compound in specific orthotopic or metastatic cancer models are not available in the public domain. Such studies would typically measure endpoints like primary tumor growth rate, tumor volume, and the incidence and burden of metastatic lesions in relevant organs.

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Pharmacokinetic and ADME studies are fundamental to understanding how an organism's body affects a specific drug. These studies characterize the journey of a compound from administration to elimination, providing critical insights for predicting its behavior in humans.

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. These assessments are typically performed in vitro using liver subcellular fractions, such as microsomes, or intact liver cells, like hepatocytes, from various species (e.g., rat, dog, human) to predict hepatic clearance. The process involves incubating the compound with these biological systems and measuring its rate of disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In these studies, identifying the metabolites formed is equally important. This helps to understand the primary metabolic pathways (e.g., oxidation, glucuronidation) and to determine if any metabolites are pharmacologically active or potentially toxic.

Specific data on the metabolic stability (half-life, intrinsic clearance) and the identified metabolites of this compound in human or other animal hepatic microsomes and hepatocytes are not documented in publicly accessible literature.

The extent to which a compound binds to plasma proteins, such as albumin, is a critical parameter that influences its distribution and availability to target tissues. Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available for metabolism and excretion. Plasma protein binding is typically measured in vitro using methods like equilibrium dialysis.

Tissue distribution studies are performed in animal models to understand where the compound goes in the body after administration. These studies involve measuring the concentration of the compound in various organs and tissues (e.g., liver, kidney, lung, brain) at different time points. This information is vital for identifying target tissues, potential sites of toxicity, and for interpreting efficacy studies.

Publicly available data detailing the plasma protein binding percentage or the tissue distribution profile (e.g., tissue-to-plasma concentration ratios) of this compound in preclinical animal models could not be found.

Understanding how a compound and its metabolites are eliminated from the body is crucial for a complete pharmacokinetic profile. Excretion studies in preclinical species aim to identify the primary routes of elimination, which are typically through urine (renal excretion) and feces (biliary excretion). These studies quantify the amount of the parent compound and its major metabolites in collected urine and feces over time.

Clearance is a measure of the body's efficiency in eliminating a drug, defined as the volume of plasma cleared of the drug per unit of time. It is a key parameter that determines the dosing rate required to maintain a certain steady-state drug concentration. Data from metabolic stability and excretion studies are used to calculate clearance rates.

Specific findings on the primary excretion pathways and clearance rates for this compound in preclinical species have not been reported in the available literature.

A compound's ability to permeate biological membranes, such as the intestinal epithelium, is a prerequisite for oral absorption. In vitro models, most commonly using the Caco-2 cell line, are employed to assess intestinal permeability. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal barrier, including the expression of key drug transporters.

These assays also help identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters can actively pump drugs out of cells, limiting their absorption and tissue penetration, which can be a significant mechanism of drug resistance.

There is no publicly available information regarding the permeability classification or the substrate status of this compound with respect to key efflux transporters like P-gp and BCRP.

Bioanalytical Methodologies for this compound Quantification in Biological Matrices

Reliable bioanalytical methods are essential for the accurate quantification of a compound and its metabolites in various biological samples (e.g., plasma, tissue homogenates, urine). For modern drug discovery and development, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technology due to its high sensitivity, selectivity, and throughput.

The development of such a method involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. The method must be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability for supporting preclinical pharmacokinetic and toxicokinetic studies.

A specific, validated bioanalytical methodology for the quantification of this compound in biological matrices has not been published in the reviewed scientific literature.

Due to the absence of specific experimental results for this compound in the public domain, data tables could not be generated.

Derivatives, Prodrug Strategies, and Advanced Delivery Systems for 6 Amino 1h Indazole 1 Carboxamide

Design and Synthesis of Advanced 6-amino-1H-indazole-1-carboxamide Derivatives

The synthesis of 6-amino-indazole derivatives often begins with a corresponding 6-nitro indazole. nih.gov A common synthetic route involves the methylation of the 6-nitro indazole, which can produce two isomers (N1- and N2-alkylindazoles), followed by a reduction of the nitro group to yield the 6-amino indazole core structure. nih.gov This versatile amine group then serves as a key handle for further functionalization to create a diverse library of derivatives. The indazole scaffold itself is a bioisostere of the indole (B1671886) ring found in tryptophan and has been successfully used to design inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

Hybrid Molecules Incorporating Multiple Pharmacophores

A prominent strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to achieve synergistic effects, target multiple pathways simultaneously, or improve affinity and selectivity for a biological target.

Researchers have designed and synthesized novel 6-amino indazole derivatives as potential inhibitors of IDO1, an enzyme implicated in immune system suppression within the tumor microenvironment. nih.govnih.gov These designs often merge the indazole core with structural features from known IDO1 inhibitors. For instance, derivatives of 1,3-dimethyl-6-amino-1H-indazole have been synthesized and evaluated for their anticancer activity. nih.gov One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to significantly suppress IDO1 expression in a concentration-dependent manner. nih.gov Another related derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. nih.govrsc.org

This hybridization principle has also been applied to other indazole carboxamide scaffolds. In one study, novel hybrids of indazole-3-carboxamide with sulfocoumarin or coumarin (B35378) were synthesized. These compounds were designed to act as prodrugs that, upon hydrolysis, inhibit human carbonic anhydrase (hCA) isoforms IX and XII, which are validated antitumor targets. researchgate.net

Table 1: Examples of Hybrid Molecules Based on the Indazole Scaffold

| Compound Name | Base Scaffold | Hybrid Pharmacophore | Reported Biological Activity | Reference |

|---|---|---|---|---|

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 1,3-dimethyl-6-amino-1H-indazole | 4-bromobenzyl group | IDO1 expression suppression | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 1,3-dimethyl-6-amino-1H-indazole | 4-fluorobenzyl group | Anti-proliferative (IC50 = 0.4 μM in HCT116) | nih.govrsc.org |

| Indazole-3-carboxamide-sulfocoumarin hybrids | 1H-indazole-3-carboxamide | Sulfocoumarin | hCA IX and XII inhibition | researchgate.net |

Covalent Inhibitors Based on the Indazole Carboxamide Scaffold

Covalent inhibitors function by forming a stable, irreversible bond with their biological target, often leading to prolonged duration of action and high potency. This strategy typically involves incorporating a mildly reactive electrophilic group, or "warhead," into the inhibitor's structure that can react with a nucleophilic amino acid residue (such as cysteine or serine) in the target protein's active site.

While specific examples of covalent inhibitors based on the this compound scaffold are not widely documented in the reviewed literature, the general indazole framework is well-suited for such a design approach. The scaffold can be functionalized with various warheads, such as acrylamides, vinyl sulfones, or fluoromethyl ketones. The design process would involve identifying a suitable nucleophilic residue in the target protein and positioning the reactive group on the indazole scaffold to ensure precise and efficient bond formation. This strategy holds potential for developing highly selective and potent inhibitors derived from the this compound core.

Prodrug Approaches for Enhanced Efficacy or Targeted Delivery

Bioreversible Linkers for Controlled Release

Bioreversible linkers are chemical bonds designed to be stable during formulation and administration but are cleaved under specific physiological conditions (e.g., by enzymes or changes in pH) to release the active drug. Common linkers include esters and carbamates, which can be hydrolyzed by esterase enzymes that are abundant in the body. baranlab.org

For this compound, the 6-amino group is an ideal site for the attachment of a bioreversible linker. For example, acylating the amino group to form an amide or carbamate (B1207046) linkage could mask its polarity, potentially improving membrane permeability. Once absorbed, endogenous amidases or esterases would cleave the linker, releasing the active parent compound. This approach could enhance oral bioavailability and control the release kinetics of the drug.

Enzyme-Activated Prodrug Systems

A more targeted approach involves designing prodrugs that are activated by specific enzymes that are overexpressed at the disease site, such as in a tumor microenvironment. rsc.org This strategy, often used in gene-directed enzyme-prodrug therapy (GDEPT), can significantly increase the concentration of the active drug at the target site while minimizing systemic exposure. nih.govnih.gov

One well-established system involves the enzyme nitroreductase (NTR), which can activate prodrugs containing a nitroaromatic group under hypoxic (low oxygen) conditions common in solid tumors. nih.govnih.gov A hypothetical prodrug of this compound could be created by introducing a nitro group onto the molecule. This modified compound would be largely inactive until it reaches the hypoxic tumor environment, where it would be reduced by nitroreductase to a cytotoxic form.

Another system utilizes carboxylesterases (CE), which activate the clinical anticancer agent CPT-11 (Irinotecan). researchgate.net Researchers have engineered mutant human carboxylesterases with significantly improved efficiency in activating CPT-11. researchgate.net A similar strategy could be envisioned for an indazole-based drug, where a linker susceptible to cleavage by a specific carboxylesterase is attached to the 6-amino group, enabling targeted activation within cancer cells expressing the enzyme.

Nanotechnology-Based Delivery Systems for this compound

Nanotechnology offers powerful tools to overcome challenges in drug delivery by using nanocarriers (typically 10-1000 nm in size) to transport therapeutic agents. nih.govnih.gov These systems can improve the solubility and stability of drugs, prolong their circulation time, and enable targeted delivery to specific tissues or cells. nih.govmdpi.com

Various types of nanocarriers could be employed for the delivery of this compound.

Liposomes : These are spherical vesicles composed of a phospholipid bilayer surrounding an aqueous core. Hydrophobic drugs can be entrapped within the bilayer, while hydrophilic drugs can be carried in the core. nih.gov Encapsulating the indazole derivative in liposomes could enhance its solubility and protect it from premature degradation.

Polymeric Nanoparticles : These are solid colloidal particles in which the drug is dissolved, entrapped, or encapsulated. nih.gov Chitosan-based nanoparticles, for example, have been used to deliver kinase inhibitors for targeting colorectal cancer, showing increased accumulation in colon cells. mdpi.com

Solid Lipid Nanoparticles (SLNs) : As an alternative to polymeric nanoparticles, SLNs are made from solid lipids and are highly biocompatible. They are effective carriers for lipophilic drugs and can be surface-modified for targeted delivery. nih.gov

By loading this compound into such nanocarriers, it may be possible to enhance its pharmacokinetic properties and achieve higher concentrations at the site of action, thereby improving its therapeutic index.

Encapsulation in Liposomes and Polymeric Nanoparticles

There is no available research on the encapsulation of this compound within liposomes or polymeric nanoparticles. The use of such nanocarriers is a common strategy to improve the solubility, stability, and bioavailability of therapeutic agents. Liposomes, which are vesicular structures composed of lipid bilayers, and polymeric nanoparticles, which are solid colloidal particles, can protect the encapsulated drug from degradation and control its release profile. However, no studies have been published detailing the successful encapsulation, loading capacity, or release kinetics of this compound using these methods.

Targeted Drug Delivery via Ligand-Conjugated Nanocarriers

Similarly, the scientific literature lacks any information on the development of ligand-conjugated nanocarriers for the targeted delivery of this compound. This advanced approach involves attaching specific ligands, such as antibodies or peptides, to the surface of nanocarriers to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects. researchgate.netnih.gov The absence of such research indicates that the targeted delivery of this specific compound is an area that has yet to be explored.

Formulation Strategies for Biopharmaceutical Improvement

Investigations into formulation strategies to enhance the fundamental biopharmaceutical properties of this compound, such as its solubility and stability, have also failed to produce specific methodologies or data.

Formulation Strategies to Improve Biopharmaceutical Properties

General strategies for improving the solubility of poorly water-soluble drugs include techniques like salt formation, particle size reduction, and the use of solid dispersions. nih.govcrystalpharmatech.combrieflands.compnrjournal.com Likewise, enhancing chemical stability can involve methods such as pH optimization, the inclusion of antioxidants, and protection from light and moisture. pharmatimesofficial.compensatechpharma.comjocpr.comtandfonline.comnih.gov However, the application and effectiveness of these strategies have not been specifically documented for this compound. Without dedicated research, it is not possible to detail specific formulation approaches that have been successfully employed to overcome any potential solubility or stability challenges associated with this compound.

Future Perspectives and Unexplored Research Avenues for 6 Amino 1h Indazole 1 Carboxamide

Identification of Novel Biological Targets and Therapeutic Applications Beyond Current Focus

While the indazole carboxamide scaffold is famously associated with Poly (ADP-ribose) polymerase (PARP) inhibition, its therapeutic potential is far broader. ecancer.orgyoutube.com Future research must extend beyond this established mechanism to unlock new applications for 6-amino-1H-indazole-1-carboxamide.

The indazole nucleus is a privileged structure for interacting with protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. acs.orgnih.gov Numerous indazole derivatives have shown potent inhibitory activity against a wide array of kinases. Exploring the activity of this compound against these targets could open up new therapeutic areas. nih.govresearchgate.net

Potential Kinase Targets for Investigation:

p21-Activated Kinase 1 (PAK1): Aberrant PAK1 activation is linked to tumor progression, making it a compelling target. researchgate.net Studies on other 1H-indazole-3-carboxamide derivatives have demonstrated potent PAK1 inhibition, suggesting this could be a fruitful path for the 6-amino analog. researchgate.net

Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy. Specific indazole derivatives have been designed to selectively inhibit Aurora A or B, indicating the scaffold is well-suited for targeting this kinase family. nih.gov

Epidermal Growth Factor Receptor (EGFR): Mutations and overexpression of EGFR are hallmarks of several cancers. nih.gov Structure-based design has yielded indazole analogs that can inhibit mutant forms of EGFR, a strategy that could be adapted for this compound. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): This serine/threonine kinase is implicated in multiple diseases, including cancer. nih.gov Research on 1H-indazole-3-carboxamide scaffolds has focused on improving selectivity for GSK-3, providing a roadmap for developing novel inhibitors. nih.gov

Beyond kinases, recent research has identified other promising targets for indazole carboxamides. A notable example is the prostanoid EP4 receptor, a key player in suppressing anti-tumor immunity. A 2H-indazole-3-carboxamide was recently identified as a potent EP4 antagonist that enhances anti-tumor immunity in preclinical colorectal cancer models, both alone and in combination with anti-PD-1 therapy. nih.gov This highlights a significant opportunity to evaluate this compound as an immunomodulatory agent.

Development of Advanced Synthetic Methodologies for Sustainable Production of Analogs

The synthesis of indazole derivatives is a well-explored area of chemistry, but the future demands more sustainable and efficient methods for producing analogs of this compound. nih.gov Recent advances in green chemistry and catalysis offer a clear path forward. researchgate.netbenthamdirect.com